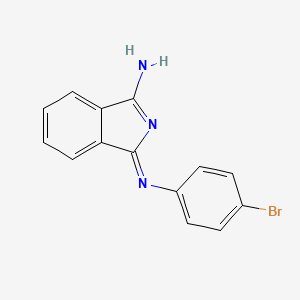
(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline is an organic compound characterized by the presence of a bromine atom, an imino group, and an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline typically involves the following steps:
Formation of Isoindoline Derivative: The synthesis begins with the preparation of an isoindoline derivative. This can be achieved by the cyclization of ortho-substituted benzylamines under acidic conditions.
Bromination: The isoindoline derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Imination: The final step involves the formation of the imino group. This can be done by reacting the brominated isoindoline with aniline under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which (Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline exerts its effects depends on its interaction with molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromoaniline: Lacks the isoindoline and imino groups, making it less versatile in terms of chemical reactivity.
N-phenylisoindoline: Does not contain the bromine atom, which limits its ability to participate in halogen bonding.
N-(3-iminoisoindolin-1-ylidene)aniline:
Uniqueness
(Z)-4-bromo-N-(3-iminoisoindolin-1-ylidene)aniline stands out due to the presence of both the bromine atom and the iminoisoindoline moiety. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10BrN3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
3-(4-bromophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C14H10BrN3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,(H2,16,17,18) |
Clé InChI |
ZVGLSKOOEGXKKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)
![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)
![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)
![5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11619813.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11619830.png)
![5,7-Diethyl-2-(2-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11619846.png)
